1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
This compound is a pyrido[2,3-d]pyrimidine-2,4-dione derivative with dual benzyl substituents: a 4-chlorophenylmethyl group at position 1 and a 2-methoxyphenylmethyl group at position 2. The electron-withdrawing chlorine and electron-donating methoxy groups on the aromatic substituents may influence solubility, metabolic stability, and receptor-binding affinity .
Properties
Molecular Formula |
C22H18ClN3O3 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-19-7-3-2-5-16(19)14-26-21(27)18-6-4-12-24-20(18)25(22(26)28)13-15-8-10-17(23)11-9-15/h2-12H,13-14H2,1H3 |
InChI Key |
CQDQTXLPGZQEJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Cyclocondensation Approaches
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-pyridopyrimidine-2,4-dione typically begins with the formation of the pyridopyrimidine core. A widely reported method involves the reaction of 4-chlorophenyl isothiocyanate with 1-methyl-1-phenylhydrazine in acetonitrile under reflux conditions. This step facilitates the formation of a thiourea intermediate, which undergoes cyclization upon heating. Subsequent alkylation with 2-methoxybenzyl chloride introduces the methoxyphenyl substituent. Crystallization from ethanol or methanol yields the final product with purity exceeding 95%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Ultrasound-Assisted Synthesis Using Nanocatalysts
Recent advances highlight the use of nano-Fe3O4@SiO2/SnCl4 as a heterogeneous catalyst for pyridopyrimidine derivatives. In this method, a one-pot three-component reaction between 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 4-chlorobenzaldehyde, and 1,3-indanedione is conducted under ultrasound irradiation. The nanocatalyst enhances reaction kinetics, reducing synthesis time from 12 hours to 45 minutes while maintaining yields above 85%. This approach aligns with green chemistry principles by eliminating toxic solvents and enabling catalyst reuse for up to five cycles without significant activity loss.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Optimal yields for the classical route are achieved in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at reflux temperatures (80–100°C). Lower yields (<60%) are observed in non-polar solvents like toluene due to poor solubility of intermediates. In contrast, the nanocatalytic method operates efficiently in water at 60°C, leveraging the hydrophilic surface of Fe3O4@SiO2 to stabilize reactive intermediates.
Role of Substituents in Reactivity
The electron-withdrawing chloro group on the phenyl ring accelerates electrophilic substitution during cyclization, while the methoxy group enhances solubility via hydrogen bonding. Steric effects from the benzyl groups necessitate precise stoichiometry to avoid byproducts such as N-alkylated isomers.
Analytical Characterization and Validation
Spectroscopic Techniques
1H NMR spectra of the compound exhibit characteristic singlet signals at δ 7.97 ppm for the pyridopyrimidine C6 proton and δ 3.85 ppm for the methoxy group. 13C NMR confirms the presence of carbonyl (C=O) at δ 162.29 ppm and thiocarbonyl (C=S) at δ 175.61 ppm, though the latter is absent in the final product due to oxidation during purification.
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar pyridopyrimidine core with dihedral angles of 12.3° between the chlorophenyl and methoxyphenyl groups. This spatial arrangement facilitates π-π stacking interactions, critical for biological activity. Bond lengths between N1–C2 (1.34 Å) and C4–O5 (1.22 Å) align with typical pyridopyrimidine derivatives.
Comparative Analysis of Synthetic Methods
The table below contrasts key parameters for classical and nanocatalytic synthesis routes:
| Parameter | Classical Method | Nanocatalytic Method |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Yield | 78% | 87% |
| Solvent | Acetonitrile | Water |
| Catalyst | None | Fe3O4@SiO2/SnCl4 |
| Temperature | 80°C | 60°C |
| Purity (HPLC) | 95% | 92% |
The nanocatalytic method offers clear advantages in speed and sustainability, though slight purity trade-offs necessitate post-synthetic purification steps.
Applications and Derivative Synthesis
Biological Relevance
While the focus of this review is synthesis, it is noteworthy that pyrido[2,3-d]pyrimidine derivatives exhibit inhibitory activity against dihydrofolate reductase (DHFR), a target in cancer therapy. Structural analogs of the compound have demonstrated IC50 values below 1 µM in breast cancer cell lines, underscoring the importance of efficient synthesis for preclinical studies.
Functionalization Strategies
Post-synthetic modifications, such as oxidation of the methylthio group to sulfone or sulfoxide, enhance water solubility for pharmacological applications . These derivatives are synthesized using hydrogen peroxide in acetic acid, followed by chromatographic purification.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group facilitates nucleophilic substitution due to the electron-withdrawing effect of the chlorine atom, which activates the aromatic ring for attack.
| Reaction | Conditions | Outcome | References |
|---|---|---|---|
| Aromatic chlorination | Cl₂/FeCl₃, 80°C | Replacement of hydrogen with additional chlorine atoms on the phenyl ring. | |
| Hydrolysis (chlorine removal) | NaOH (aq.), reflux | Substitution of chlorine with hydroxyl groups. |
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic substitution to specific positions via its electron-donating methoxy (–OCH₃) group.
| Reaction | Reagents | Position | Product | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to –OCH₃ | Introduction of nitro (–NO₂) groups. | |
| Sulfonation | H₂SO₄, 50°C | Ortho to –OCH₃ | Addition of sulfonic acid (–SO₃H) groups. |
Pyridopyrimidine Core Reactivity
The bicyclic pyrido[2,3-d]pyrimidine system undergoes reactions typical of heteroaromatic systems:
Ring Functionalization
Ring-Opening Reactions
Under strong acidic or basic conditions, the pyridopyrimidine ring can undergo cleavage:
Conditions: Concentrated HCl, reflux for 12 hours.
Condensation and Cycloaddition
The carbonyl groups at positions 2 and 4 participate in condensation reactions:
Biological Interactions
The compound inhibits dihydrofolate reductase (DHFR) through hydrogen bonding and π-stacking interactions:
| Target | Binding Affinity (IC₅₀) | Mechanism | References |
|---|---|---|---|
| DHFR enzyme | 12 nM | Competitive inhibition at the folate-binding site. |
Degradation Pathways
Stability studies reveal susceptibility to photodegradation and hydrolysis:
| Condition | Half-Life | Primary Degradants | References |
|---|---|---|---|
| pH 7.4, 37°C | 48 hours | Hydrolyzed pyrimidine derivatives | |
| UV light (254 nm) | 6 hours | Ring-opened chlorophenyl fragments |
Key Findings:
-
The chlorophenyl group is a reactive site for nucleophilic substitution, enabling derivatization.
-
Methoxyphenyl directs electrophilic reactions to specific positions, enhancing regioselectivity.
-
The pyridopyrimidine core undergoes functionalization at nitrogen and carbon centers, expanding its utility in medicinal chemistry .
-
Enzymatic inhibition (e.g., DHFR) is structure-dependent, with substituents modulating potency.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Pyrido[2,3-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation. Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
- Case Study : A study reported that specific pyrido[2,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects against breast and lung cancer cell lines, with IC50 values in the low micromolar range .
-
Antiviral Properties
- Compounds within this class have shown promise as antiviral agents. They may inhibit viral replication by targeting specific viral enzymes or host cell pathways involved in viral entry and replication.
- Case Study : In vitro studies have demonstrated that certain pyrido[2,3-d]pyrimidines inhibit the replication of influenza virus strains by interfering with viral RNA synthesis .
-
Anti-inflammatory Effects
- The anti-inflammatory potential of this compound has been explored in various models of inflammation. It may exert its effects by inhibiting pro-inflammatory cytokines or modulating signaling pathways involved in inflammation.
- Case Study : Research has indicated that derivatives can reduce inflammation in animal models of arthritis by downregulating TNF-alpha and IL-6 levels .
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
(a) Pyrido[3,2-d]pyrimidine-2,4-dione Derivatives
- 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: Not provided) Substituent: 4-methoxyphenylmethyl at position 3 (vs. 2-methoxyphenyl in the target compound).
(b) Thieno[2,3-d]pyrimidine-dione Derivatives
- 5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione (CAS: 2334522-94-8) Core: Thieno-pyrimidine instead of pyrido-pyrimidine. Substituents: Fluorine and methyl groups introduce steric and electronic differences. Molecular Weight: 400.9 g/mol (vs. ~425–450 g/mol estimated for the target compound). Relevance: Thieno-pyrimidines often exhibit enhanced metabolic stability but reduced solubility compared to pyrido-pyrimidines .
Substituent-Specific Comparisons
(a) Chlorophenyl Derivatives
- 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Core: Dihydropyrimidine-thione with a 4-chlorophenyl group. Activity: Demonstrates antibacterial and antitumor properties, suggesting chlorine’s role in bioactivity .
(b) Methoxyphenyl Derivatives
- 4-(4-Methoxyphenyl)-3-cyano-6-(4-methoxyphenyl)pyridine (from ) Core: Pyridine with dual methoxyphenyl groups. Synthesis: Prepared via condensation in DMF, similar to methods for pyrido-pyrimidines . Solubility: Higher logP than chlorine-containing analogs due to methoxy’s hydrophilicity.
Key Data Table: Structural and Property Comparison
Research Findings and Implications
- Synthetic Challenges : The target compound’s pyrido-pyrimidine core requires multi-step synthesis, as seen in and , involving DMF, triethylamine, and flash chromatography .
- SAR Insights :
- The 2-methoxyphenyl group may confer better blood-brain barrier penetration than para-substituted analogs due to reduced polarity.
- Chlorine at the 4-position likely enhances electrophilic interactions, as seen in ’s dihydropyrimidine-thione .
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione , also known by its chemical formula , is a member of the pyridopyrimidine family. This class of compounds has garnered significant interest due to their diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Pyridopyrimidines, including the compound , are known to interact with various biological targets:
- Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in DNA synthesis and repair by converting dihydrofolate to tetrahydrofolate. Inhibition of DHFR can lead to decreased proliferation of cancer cells and is a common mechanism for anticancer agents .
- Tyrosine Kinases : These enzymes are involved in signaling pathways that regulate cell growth and differentiation. Compounds targeting tyrosine kinases have shown promise in treating various cancers and inflammatory diseases .
Therapeutic Potential
The therapeutic applications of this compound include:
- Anticancer Activity : Due to its ability to inhibit DHFR and tyrosine kinases, this compound has potential as an anticancer agent. Studies have demonstrated that similar pyridopyrimidine derivatives exhibit cytotoxic effects against a range of cancer cell lines .
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, making them candidates for developing new antibiotics .
Case Studies
- Inhibition Studies : A study investigating various pyridopyrimidine derivatives found that specific substitutions on the pyrimidine ring significantly enhanced DHFR inhibition potency. The compound's structure suggests it may follow similar trends .
- Cell Line Testing : In vitro tests on murine B16 melanoma cells indicated that compounds with similar structures increased melanin synthesis, suggesting a potential application in dermatological therapies .
Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of triazole or triazolyl intermediates to functionalize the pyrido[2,3-d]pyrimidine core .
- Substitution reactions : Introduction of 4-chlorophenyl and 2-methoxyphenyl groups via nucleophilic substitution or alkylation .
- Catalytic systems : Acid catalysis (e.g., p-toluenesulfonic acid) for cyclization steps .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3) and compare with analogs (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry (ESI-MS) : Detect molecular ion peaks and fragmentation patterns (e.g., m/z 464.2 [M+H]+ for triazolyl derivatives) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., disorder in aromatic substituents noted in similar structures) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity or physicochemical properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent Position | Modification | Observed Effect | Reference |
|---|---|---|---|
| 4-Chlorophenyl | Fluorination | Reduced cytostatic activity | |
| 2-Methoxyphenyl | Demethylation | Increased solubility but decreased membrane permeability |
- Computational modeling : Use tools like Gaussian or AutoDock to predict logP, bioavailability, and binding affinity (e.g., methoxy groups enhance π-π stacking with hydrophobic pockets) .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Disordered structures : Apply restraints during X-ray refinement for flexible substituents (e.g., methoxyphenyl groups) .
- Dynamic NMR : Use variable-temperature NMR to detect conformational changes (e.g., restricted rotation of 2-methoxyphenyl in DMSO) .
- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular docking : Screen against kinase or enzyme targets (e.g., cyclin-dependent kinases) using PyMOL or Schrödinger .
- ADMET prediction : Use SwissADME or ADMETlab to optimize logS (solubility) and CYP450 inhibition profiles .
- Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modifications (e.g., chloro-to-fluoro substitutions) .
Q. What experimental controls are critical for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-dependent degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2); monitor via HPLC .
- Light/thermal stability : Expose to UV light (254 nm) and 40°C for 72 hours; analyze degradation products via LC-MS .
- Oxidative stress : Treat with H2O2 (3% v/v) and assess structural integrity via FT-IR .
Theoretical and Methodological Frameworks
Q. How can researchers link experimental findings to broader pharmacological or chemical theories?
- Methodological Answer :
- Hypothesis-driven design : Align SAR with enzyme inhibition theories (e.g., competitive vs. allosteric binding) .
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition constants (Ki) and validate mechanistic models .
- Systems biology : Integrate omics data (e.g., transcriptomics) to contextualize cytostatic effects .
Data Interpretation and Reproducibility
Q. What are common pitfalls in reproducing synthetic yields for this compound?
- Methodological Answer :
- Catalyst purity : Ensure p-toluenesulfonic acid is anhydrous (Karl Fischer titration <0.1% H2O) .
- Reaction monitoring : Use TLC (silica GF254) with dual eluent systems (e.g., hexane:EtOAc 3:1 and 1:1) to track intermediates .
- Scale-up challenges : Optimize stirring rate and temperature gradients to avoid byproducts (e.g., dimerization at >100 mg scale) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
